Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. It is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. This compound is known for its potential therapeutic properties and is used in various scientific research fields .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has been found to demonstrate inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and allergic reactions.
Mode of Action
Given its inhibitory activity against ache, bche, and lox, it is likely that the compound interacts with these enzymes and inhibits their activity, thereby affecting the associated biochemical pathways .
Biochemical Pathways
By inhibiting AChE and BChE, this compound can potentially affect the cholinergic system, which plays a key role in memory, learning, and other cognitive functions. Inhibition of LOX, on the other hand, can affect the arachidonic acid pathway and potentially have anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. Given its inhibitory activity against AChE, BChE, and LOX, potential effects could include changes in neurotransmission and inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the individual’s physiology .
Biochemical Analysis
Cellular Effects
Related compounds have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride typically involves the condensation of 2-aminomethylimidazo[1,2-a]pyridine with hydrochloric acid. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically maintained at a temperature range of 2-8°C to prevent decomposition and ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in its functional groups and specific applications.
Imidazo[1,5-a]pyridine: Another related compound with applications in medicinal chemistry and materials science.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPNTMFDCPEVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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